molecular formula C21H22BrN3O3S2 B2943816 N-(4-bromobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 896027-24-0

N-(4-bromobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2943816
CAS RN: 896027-24-0
M. Wt: 508.45
InChI Key: VNUPBZXYYAGKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H22BrN3O3S2 and its molecular weight is 508.45. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy

One study describes the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing a Schiff base. These compounds exhibit useful properties for photodynamic therapy applications due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting their potential as Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Agents

Several studies have reported the synthesis of benzothiazole and sulphonamide derivatives, showing significant antimicrobial and antifungal activities. For example, fluoro-substituted sulphonamide benzothiazole derivatives were synthesized and screened for antimicrobial activity, revealing their therapeutic potential due to a broad spectrum of biodynamic properties (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010). Additionally, novel analogs of pyrazol-5-ones derived from 2-amino benzothiazole were synthesized and exhibited promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Electronic Devices

A study demonstrated the use of dimethyl sulfoxide in the synthesis of poly[N-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] for bulk heterojunction solar cells. The research showed that manipulating the solvent's composition could improve the morphology of the active layer, leading to enhanced photovoltaic performance and suggesting potential applications in electronic devices (Chu et al., 2011).

properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3S2/c1-13-10-14(2)12-25(11-13)30(27,28)16-8-6-15(7-9-16)20(26)24-21-23-19-17(22)4-3-5-18(19)29-21/h3-9,13-14H,10-12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUPBZXYYAGKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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